methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Description
This compound is a methyl ester of a glycosylated flavonoid derivative, characterized by a chromen-4-one (flavonoid) core substituted with hydroxyl and oxo groups. The flavonoid moiety is linked via an oxygen atom to a trihydroxyoxane (sugar) ring, which is further esterified with a methyl group at the C-2 position. It was first identified in the plant 肺形草 (Lungwort) using HPLC-LTQ-Orbitrap-MS/MS, alongside 91 other compounds, and represents a novel finding in this species .
Properties
CAS No. |
79543-28-5 |
|---|---|
Molecular Formula |
C22H20O13 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O13/c1-32-21(31)20-16(29)15(28)17(30)22(35-20)34-19-14(27)13-11(26)5-8(23)6-12(13)33-18(19)7-2-3-9(24)10(25)4-7/h2-6,15-17,20,22-26,28-30H,1H3/t15-,16-,17+,20-,22+/m0/s1 |
InChI Key |
DAKHAONGVOPWRO-NTKSAMNMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis also focuses on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₂₄H₁₄₁O₃₃ and a molecular weight of approximately 1241.1 g/mol. Its structure includes multiple hydroxyl groups and a chromene moiety that contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological systems.
Pharmacological Applications
- Antioxidant Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi opens avenues for developing new antimicrobial agents.
Natural Product Chemistry
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is derived from natural sources and is part of a broader category of bioactive compounds found in plants. Its extraction and characterization are vital for understanding its role in traditional medicine.
Table 1: Comparison of Natural Compounds with Similar Activities
| Compound Name | Source Plant | Biological Activity | Reference |
|---|---|---|---|
| Salvianolic Acid C | Salvia miltiorrhiza | Antioxidant | |
| Quercetin | Morus alba | Anti-inflammatory | |
| Curcumin | Curcuma longa | Antimicrobial |
Case Studies
- Cholesterol Regulation :
- Cancer Therapeutics :
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-4-one moiety can interact with various enzymes and receptors. These interactions can modulate cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Isoquercitrin Esters
Isoquercitrin (IQ), a flavonoid glycoside, serves as a structural template for several synthetic esters. The target compound shares a similar glycosylated flavonoid backbone but differs in its esterification pattern. Key comparisons include:
*Molecular weight inferred from a structurally similar compound in (494.365 for a derivative with 3,4,5-trihydroxyphenyl substitution).
Key Observations:
- Ester Group Influence : The target compound’s methyl ester confers lower molecular weight and likely higher hydrophilicity compared to synthetic IQ esters with longer acyl chains (e.g., IQ butyrate, Log P = 1.87) .
- Bioactivity : While synthetic IQ esters exhibit tunable antioxidant properties (e.g., IQ gallate’s high antiradical activity ), the target compound’s natural origin and unique substitution (5,7-dihydroxy-4-oxo chromen) may favor antiviral applications, as suggested by its computational binding affinity for SARS-CoV-2 PLpro .
Charge and Solubility Characteristics
- Charge Properties: The target compound’s multiple hydroxyl groups (5 hydroxyls on the flavonoid core, 3 on the oxane ring) enhance hydrogen-bonding capacity, likely resulting in higher aqueous solubility compared to less-polar synthetic esters. notes similar compounds with molecular weights ~494–598 and charge characteristics influenced by H+ donors/acceptors .
Biological Activity
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H20O11
- Molecular Weight : 460.39 g/mol
- CAS Number : 36948-76-2
The structure features multiple hydroxyl groups and a chromene moiety that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the presence of phenolic groups which can scavenge free radicals and reduce oxidative stress in biological systems.
A study highlighted that related compounds effectively inhibited lipid peroxidation and increased the activity of endogenous antioxidant enzymes in vitro .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. For instance, a specific derivative displayed an IC50 value of approximately 35 μM against TNF-driven cell death in L929 cells . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also shown antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria was particularly noted in studies assessing the compound's ability to disrupt bacterial cell membranes and inhibit growth .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups present in the molecule are effective at neutralizing free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
- Membrane Disruption : The interaction with microbial membranes leads to increased permeability and cell death.
Case Study 1: Antioxidant Efficacy
In a controlled study involving various plant extracts containing similar compounds:
- Objective : To assess the antioxidant capacity.
- Method : DPPH radical scavenging assay.
- Results : The extract containing methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy exhibited a significant reduction in DPPH radical concentration compared to controls.
Case Study 2: Anti-inflammatory Response
A research project investigated the anti-inflammatory effects:
- Objective : To evaluate cytokine inhibition.
- Method : ELISA assays were conducted on treated L929 cells.
- Results : Treatment with the compound resulted in a marked decrease in TNF-alpha levels by approximately 60% at 50 μM concentration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
